Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate
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Overview
Description
tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate: is a complex organic compound with a unique structure that includes a pyrroloazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways and receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
- tert-butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
- tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Comparison: Compared to similar compounds, tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate stands out due to its unique structural features and reactivity. Its pyrroloazepine core provides distinct chemical properties that can be exploited in various applications. Additionally, its stability and ease of synthesis make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10-8-14-9-11(10)5-7-15/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
BQMAENMWXMYUEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2CC1 |
Origin of Product |
United States |
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